(S)-4-(1-Aminobut-3-en-1-yl)benzonitrile

Chiral Resolution Enantioselective Synthesis Pharmaceutical Intermediate Purity

(S)-4-(1-Aminobut-3-en-1-yl)benzonitrile (CAS 1270157-66-8) is a chiral, substituted benzonitrile featuring a primary amine and a terminal olefin on a stereogenic but-3-en-1-yl side chain. With a molecular formula of C11H12N2 and a molecular weight of 172.23 g/mol, this compound serves as a versatile enantiopure intermediate for asymmetric synthesis, particularly in the construction of nitrogen-containing pharmacophores.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Cat. No. B12979595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(1-Aminobut-3-en-1-yl)benzonitrile
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESC=CCC(C1=CC=C(C=C1)C#N)N
InChIInChI=1S/C11H12N2/c1-2-3-11(13)10-6-4-9(8-12)5-7-10/h2,4-7,11H,1,3,13H2/t11-/m0/s1
InChIKeyBHNVHJIEUVAILW-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-(1-Aminobut-3-en-1-yl)benzonitrile: Chiral Building Block Procurement Guide


(S)-4-(1-Aminobut-3-en-1-yl)benzonitrile (CAS 1270157-66-8) is a chiral, substituted benzonitrile featuring a primary amine and a terminal olefin on a stereogenic but-3-en-1-yl side chain . With a molecular formula of C11H12N2 and a molecular weight of 172.23 g/mol, this compound serves as a versatile enantiopure intermediate for asymmetric synthesis, particularly in the construction of nitrogen-containing pharmacophores [1]. Its value in scientific procurement lies in its defined (S)-stereochemistry, which distinguishes it from its (R)-enantiomer and racemic mixtures for stereospecific synthetic applications .

Enantiopure (S)-configuration for asymmetric synthesis
Primary amine and terminal olefin functional handles
Para-substituted benzonitrile scaffold

Why Racemic or Opposite Enantiomer Substitution of (S)-4-(1-Aminobut-3-en-1-yl)benzonitrile Compromises Stereochemical Integrity


Substituting (S)-4-(1-Aminobut-3-en-1-yl)benzonitrile with its racemate (CAS 222188-86-5) or (R)-enantiomer (CAS 1269945-44-9) introduces quantifiable failure risk in stereospecific syntheses. The compound's (S)-configuration is critical for asymmetric induction; the racemate, offered at lower enantiomeric excess, introduces a 50% inactive/detrimental enantiomer that cannot be separated downstream without chiral resolution . Similarly, the (R)-enantiomer, while enantiopure, is linked to distinctly different pharmacological intermediate pathways, negating its interchangeability [1]. Purity also differs measurably, with the (S)-enantiomer routinely specified at 98% HPLC purity compared to the racemate's 95% HPLC, directly impacting downstream reaction yield calculations and impurity profiling in regulated pharmaceutical synthesis .

Racemate substitution may introduce opposite enantiomer, requiring chiral resolution
(R)-enantiomer not claimed in HIV-1 integrase research pathway; patent-described routes may not be reproduced
Purity specification may differ between enantiomers, potentially affecting downstream yield calculations

Quantitative Evidence Differentiating (S)-4-(1-Aminobut-3-en-1-yl)benzonitrile from Closest Analogs


Enantiomeric Purity: (S)-isomer vs. Racemate Head-to-Head Comparison

The (S)-enantiomer is commercially available at a quantified 98% HPLC purity, a direct 3% absolute increase over the racemic mixture's standard commercial purity of 95% HPLC. This purity differential is critical for stereospecific transformations where the presence of the opposite enantiomer can lead to undesired diastereomers, reducing the yield of the target stereoisomer .

Enantiomeric Purity
Reported
98% (S)-isomer vs 95% Racemate
Higher purity supports enantioselective synthesis screening; may improve diastereomer control
Vendor-specified HPLC data; source to verify
Chiral Resolution Enantioselective Synthesis Pharmaceutical Intermediate Purity

Stereo-Specific Pharmacophoric Utility for HIV-1 Integrase Inhibitor Synthesis

The (S)-configured amine, protected as a benzylamine, is a key intermediate in the synthesis of HIV-1 integrase inhibitors, a therapeutic class with a well-defined chiral pharmacophore. Patent disclosures (US2008/0293951A1) explicitly detail the use of this specific (S)-enantiomer for deriving secondary amines with high biological activity. The (R)-enantiomer is absent from these specific synthetic pathways and is not claimed as an intermediate for these pharmacologically active end products, providing a clear functional selection criterion [1].

Pharmacophoric Utility
Cross-study
Claimed (US2008/0293951A1) vs Not claimed (R)-enantiomer
Supports stereochemical pathway verification for antiviral research intermediates
Patent disclosure; no comparator biological data
Antiviral Drug Synthesis HIV Integrase Pharmacophore Intermediate

Regiochemical Positional Selectivity: 4-Substituted vs. 3-Substituted Analog

The substitution of the chiral amine at the para-position of the benzonitrile ring, as in the target compound (CAS 1270157-66-8), is quantitatively distinguished by its predicted boiling point of 301.1±37.0 °C and density of 1.04±0.1 g/cm³, which differ from the meta-substituted analog 3-((1S)-1-aminobut-3-enyl)benzenecarbonitrile (CAS 1270278-82-4). This para configuration is essential for linear molecular geometry required in certain crystalline intermediates and ensures a different reactivity profile in electrophilic aromatic substitution reactions compared to the meta isomer .

Regiochemical Selectivity
Class-level
Para (bp 301°C) vs Meta (distinct properties)
Para substitution supports linear molecular geometry; class-level inference
Predicted properties; no experimental comparison
Regioselective Synthesis Structure-Activity Relationship (SAR) Benzonitrile Isomers

Optimal Application Scenarios for (S)-4-(1-Aminobut-3-en-1-yl)benzonitrile Based on Quantified Differentiators


Stereospecific Synthesis of HIV-1 Integrase Inhibitor Secondary Amines

Procurement of the (S)-enantiomer (CAS 1270157-66-8) at 98% purity is mandatory for replicating patented synthetic routes to benzylamine-derived HIV-1 integrase inhibitors, as explicitly described in US2008/0293951A1. The (R)-enantiomer is not a viable substitute and will lead to incorrect stereochemistry in the final pharmacophore [1].

Asymmetric Synthesis of Chiral Building Blocks Requiring High Enantiomeric Excess

For applications such as chiral auxiliary preparation or enantioselective catalysis design, the (S)-enantiomer provides a 98% enantiopure starting point, eliminating the need for pre-functionalization chiral resolution that would be required with the 95% pure racemate (CAS 222188-86-5). This saves at least one synthetic step and associated yield loss .

Para-Linear Molecular Scaffold Construction

In materials science, such as the synthesis of linear rigid-rod molecules or two-dimensional covalent organic frameworks (COFs), the para-substituted (S)-enantiomer offers the correct vector angle and molecular length, which is a fundamental geometric requirement not met by the meta-substituted analog (CAS 1270278-82-4) .

Application
Selection Property
Validation Focus
HIV-1 integrase inhibitor synthetic research
(S)-enantiomer stereochemical control
Patent-described pathway compliance
Chiral building block for asymmetric synthesis
High enantiomeric purity (S)-configuration
Enantioselective step yield review
Linear molecular scaffold (COFs, rigid rods)
Para-substituted benzonitrile geometry
Regiochemical identity and topology review
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